Nalorphine hydrochloride, United States PharmacopeiaReference Standard
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Nalorphine hydrochloride is synthesized through a series of chemical reactions starting from morphine. The synthesis involves the following steps:
Demethylation: Morphine undergoes demethylation to produce normorphine.
Allylation: Normorphine is then allylated to form nalorphine.
Hydrochloride Formation: Finally, nalorphine is converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of nalorphine hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is preserved in tight, light-resistant containers and stored at controlled temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Nalorphine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naloxone.
Reduction: Reduction reactions can convert nalorphine back to normorphine.
Substitution: Allylation is a key substitution reaction in its synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Allyl bromide is used for the allylation step.
Major Products
Oxidation: Naloxone.
Reduction: Normorphine.
Substitution: Nalorphine.
Scientific Research Applications
Nalorphine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the calibration of instruments and validation of methods.
Biology: Studied for its effects on opioid receptors and its role in reversing opioid overdose.
Medicine: Used in clinical settings to reverse opioid overdose and in diagnostic tests for opioid dependence.
Industry: Employed in the pharmaceutical industry for the development and testing of new opioid antagonists
Mechanism of Action
Nalorphine hydrochloride acts on two primary opioid receptors:
Mu-opioid receptor (MOR): It has antagonistic effects, blocking the receptor and preventing opioid effects.
Kappa-opioid receptor (KOR): It acts as a high-efficacy partial agonist, producing some opioid-like effects
The compound’s ability to block MOR and activate KOR makes it effective in reversing opioid overdose while also producing some analgesic effects .
Comparison with Similar Compounds
Similar Compounds
Naloxone: Another opioid antagonist used to reverse opioid overdose.
Naltrexone: Used for opioid and alcohol dependence treatment.
Levallorphan: Similar to nalorphine but with different pharmacological properties.
Uniqueness
Nalorphine hydrochloride is unique due to its dual action on MOR and KOR, providing both antagonistic and partial agonistic effects. This dual action differentiates it from other opioid antagonists like naloxone and naltrexone, which primarily act as pure antagonists .
Properties
Molecular Formula |
C19H22ClNO3 |
---|---|
Molecular Weight |
347.8 g/mol |
IUPAC Name |
(4R,7S,7aR,12bS)-3-prop-2-enyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;hydrochloride |
InChI |
InChI=1S/C19H21NO3.ClH/c1-2-8-20-9-7-19-12-4-6-15(22)18(19)23-17-14(21)5-3-11(16(17)19)10-13(12)20;/h2-6,12-13,15,18,21-22H,1,7-10H2;1H/t12?,13-,15+,18+,19+;/m1./s1 |
InChI Key |
NAHATSPWSULUAA-HWXFZQNOSA-N |
Isomeric SMILES |
C=CCN1CC[C@]23[C@@H]4[C@H](C=CC2[C@H]1CC5=C3C(=C(C=C5)O)O4)O.Cl |
Canonical SMILES |
C=CCN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.Cl |
Origin of Product |
United States |
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